molecular formula C12H6F5N B1391568 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214348-23-8

2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391568
CAS No.: 1214348-23-8
M. Wt: 259.17 g/mol
InChI Key: JOTSJPFBPKTCNB-UHFFFAOYSA-N
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Description

2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, such as increased lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a fluorinated pyridine derivative reacts with a fluorinated benzene derivative under basic conditions. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dihydropyridine derivatives.

    Coupling Reactions: The compound can be involved in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Reagents like halogens (Cl2, Br2) and bases (NaOH, KOH) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are typical reagents.

Major Products

The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and dihydropyridine compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.

    Biology: The compound is used in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Its unique properties make it a candidate for drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The fluorine atoms enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The compound may also affect cellular pathways by altering membrane permeability and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzene
  • 3-Fluoro-4-(trifluoromethyl)pyridine
  • 2,3-Difluorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-Fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine stands out due to its unique combination of multiple fluorine atoms on both the pyridine and phenyl rings. This structural feature imparts enhanced lipophilicity, metabolic stability, and potential for diverse chemical modifications, making it a versatile compound in various applications.

Properties

IUPAC Name

2-fluoro-3-(2-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-10-4-2-1-3-8(10)9-5-7(12(15,16)17)6-18-11(9)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTSJPFBPKTCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(N=CC(=C2)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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